3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one
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Overview
Description
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone
Preparation Methods
The synthesis of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with substituted aldehydes and hydrazine hydrates.
Reaction Conditions: The reaction is carried out under grinding conditions, which is a solvent-free method that enhances the efficiency and yield of the product.
Chemical Reactions Analysis
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using reagents like acid chlorides.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an antioxidant and has been studied for its radical scavenging activities.
Materials Science: Due to its structural properties, it can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound has shown promise in antibacterial and anticancer research.
Mechanism of Action
The mechanism of action of 3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one involves its interaction with various molecular targets:
Antioxidant Activity: The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage.
Antibacterial Activity: It inhibits bacterial growth by interfering with essential bacterial enzymes and pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one can be compared with other similar compounds such as:
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: This compound shares a similar structure but lacks the methoxy group, which may affect its biological activity.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: This compound has a different heterocyclic core but exhibits similar fluorescence properties.
5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine: This compound has a different substituent on the oxadiazole ring, which can influence its reactivity and applications.
Properties
Molecular Formula |
C18H11ClN2O4 |
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Molecular Weight |
354.7 g/mol |
IUPAC Name |
3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxychromen-2-one |
InChI |
InChI=1S/C18H11ClN2O4/c1-23-13-5-6-15-11(8-13)9-14(18(22)24-15)17-21-20-16(25-17)10-3-2-4-12(19)7-10/h2-9H,1H3 |
InChI Key |
RYJUGPBPRLCSGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(O3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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